2,3-Di(pyridin-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(pyridin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted at the 2 and 3 positions with pyridin-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di(pyridin-4-yl)pyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with suitable reagents to form the desired compound. For instance, the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions can yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often through the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 2,3-Di(pyridin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Scientific Research Applications
2,3-Di(pyridin-4-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Di(pyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another pyridine derivative used in coordination chemistry.
Uniqueness: 2,3-Di(pyridin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds and materials with tailored properties.
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2,3-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-14(12-3-8-16-9-4-12)15(18-7-1)13-5-10-17-11-6-13/h1-11H |
InChI Key |
HNGTYIAHCHHVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.